N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(2)25-16-6-5-13(10-21-16)18(23)22-11-14-17(20-8-7-19-14)15-4-3-9-24-15/h3-10,12H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCQVOOMOETDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl pyrazine intermediate, which is then coupled with a nicotinamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The nicotinamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the pyrazine ring can yield pyrazine-2-ylmethyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Biology
Research indicates that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.
- Antioxidant Activity : In vitro assays have demonstrated the compound's ability to scavenge free radicals and reduce lipid peroxidation, indicating its potential as an antioxidant agent.
Medicine
Ongoing research is exploring its therapeutic potential for various diseases, including:
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth and metastasis.
- Neurological Disorders : Its interaction with specific molecular targets may modulate pathways involved in neurological functions.
Industry
This compound is being investigated for its utility in developing new materials with specific properties such as conductivity and stability.
Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of various furan derivatives related to this compound. The results indicated potent inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.
Antioxidant Studies
In vitro assays demonstrated that this compound could effectively scavenge free radicals, showcasing its potential as an antioxidant agent.
Antimicrobial Testing
A series of tests against common bacterial strains revealed significant inhibition zones for compounds structurally similar to this compound, suggesting their utility in developing new antimicrobial therapies.
Summary Table of Applications
| Application Area | Specific Use | Findings/Remarks |
|---|---|---|
| Chemistry | Building block for organic synthesis | Valuable for creating complex molecules |
| Biology | Antimicrobial activity | Effective against bacterial growth |
| Antioxidant properties | Scavenges free radicals | |
| Medicine | Cancer treatment | Potential inhibitor of tumor growth |
| Neurological disorders | Modulates pathways in CNS functions | |
| Industry | Material development | Investigated for conductivity and stability |
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European patent application () describes compounds such as N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3), which shares a pyrazine scaffold but differs in substituents. Key comparisons include:
- Substituent Effects: The target compound’s isopropoxy-nicotinamide group contrasts with the trifluoromethyl-benzamide and oxadiazole moieties in I-3. Trifluoromethyl groups enhance electronegativity and metabolic resistance, whereas the isopropoxy group may offer moderate lipophilicity .
Synthetic Yields :
Spectroscopic Data :
Furan-Containing Pharmaceuticals
Ranitidine-related compounds (), such as {5-[(dimethylamino)methyl]furan-2-yl}methanol, highlight stability challenges associated with furan derivatives. Key comparisons:
- Metabolic Stability: Ranitidine’s furan moiety is prone to oxidation, leading to degradation products like 5-[(dimethylamino)methyl]furan-2-yl}methanol . The target compound’s furan, adjacent to a pyrazine ring, may face similar oxidative vulnerabilities, necessitating formulation safeguards.
- Functional Group Diversity: Ranitidine derivatives often incorporate thioether or amino groups, which are absent in the target compound. These groups influence pharmacokinetics; for example, thioethers in ranitidine enhance H₂ receptor binding .
Research Findings and Discussion
Physicochemical Properties
A comparative analysis of substituent effects is summarized below:
*LogP estimated using fragment-based methods.
- The target compound’s isopropoxy group reduces LogP compared to I-3’s trifluoromethyl groups, suggesting better aqueous solubility but lower membrane permeability.
- Furan stability is a shared concern across all compounds, necessitating formulation strategies like antioxidant additives .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a nicotinamide backbone with a furan and pyrazine moiety. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 284.31 g/mol. The presence of the furan and pyrazine rings is significant as these heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds similar to this compound can exhibit multiple mechanisms of action:
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Antioxidant Activity : The furan and pyrazine structures are known to contribute to antioxidant properties, potentially reducing oxidative stress in cells .
- Antimicrobial Effects : Preliminary studies have shown that similar compounds can exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies
- Tyrosinase Inhibition : A study evaluated the tyrosinase inhibitory activity of various furan derivatives, including those structurally related to this compound. The compound exhibited potent inhibition with IC50 values significantly lower than those of standard inhibitors like kojic acid .
- Antioxidant Studies : In vitro assays demonstrated that the compound could scavenge free radicals and reduce lipid peroxidation, indicating its potential as an antioxidant agent .
- Antimicrobial Testing : A series of tests against common bacterial strains revealed that compounds with similar structures displayed significant inhibition zones, suggesting their utility in developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-6-isopropoxynicotinamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling furan-2-yl groups to pyrazine cores via nucleophilic substitution, followed by amidation with nicotinamide derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using / NMR and mass spectrometry .
Q. How can the purity and structural integrity of this compound be confirmed during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Spectroscopy : Confirm the furan ring (δ 6.3–7.5 ppm in NMR) and pyrazine protons (δ 8.5–9.0 ppm). FT-IR can verify amide C=O stretches (~1650 cm) .
- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or pyrazine rings) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the furan ring. Compare IC values in bioassays .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or kinases .
- Case Example : Replacing isopropoxy with methoxy on nicotinamide reduces steric hindrance, enhancing target binding .
Q. How can contradictory data in solubility or bioactivity across studies be resolved?
- Methodological Answer :
- Solubility conflicts : Test solubility in buffered solutions (PBS, pH 7.4) vs. DMSO. Use dynamic light scattering (DLS) to detect aggregation .
- Bioactivity discrepancies : Standardize assay protocols (e.g., cell passage number, incubation time). Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT) .
- Statistical rigor : Apply ANOVA with post-hoc tests to ensure reproducibility across triplicate experiments .
Q. What advanced techniques elucidate its mechanism of action in pharmacological contexts?
- Methodological Answer :
- Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives .
- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess stability .
- Pathway analysis : RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. What computational strategies predict its ADMET properties?
- Methodological Answer :
- Software tools : SwissADME for bioavailability, admetSAR for toxicity .
- Key parameters : LogP (<5 for blood-brain barrier penetration), topological polar surface area (<140 Å for oral bioavailability) .
- Validation : Compare in silico predictions with in vitro Caco-2 permeability assays and hepatic clearance studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
